2-Amino-3-methylpentan-1-ol is an organic compound with a characteristic meaty, onion-like aroma. [] It was first identified as a potent flavor component in thermally processed food, later isolated from raw onions (Allium cepa). [] This compound is of significant interest in food chemistry and sensory science due to its low odor threshold and contribution to the overall flavor profile of onions and onion-containing foods. [, ]
Physical and Chemical Properties Analysis
2-Amino-3-methylpentan-1-ol possesses a potent aroma, perceptible at low concentrations. [] Its odor threshold is significantly low, making it a powerful aroma compound. [] Further studies are needed to determine its other physical and chemical properties like boiling point, melting point, and solubility.
Applications
The primary application of 2-Amino-3-methylpentan-1-ol is in the food industry as a flavoring agent. Its potent, onion-like aroma makes it valuable for enhancing the flavor profile of various food products. [, ]
Related Compounds
3-Sulfanyl-4-methylpentan-1-ol
Compound Description: 3-Sulfanyl-4-methylpentan-1-ol is a thiol compound known for its intense grapefruit-like aroma. It's found in dry-hopped beers and originates from hops (Humulus lupulus L.) used in brewing. []
Relevance: This compound shares a nearly identical carbon skeleton and functional group arrangement with 2-Amino-3-methylpentan-1-ol. The key difference lies in the substitution of the amino group (-NH2) in 2-Amino-3-methylpentan-1-ol with a thiol group (-SH) in 3-Sulfanyl-4-methylpentan-1-ol. []
S-3-(4-Methyl-1-hydroxypentyl)glutathione
Compound Description: This compound is a glutathione S-conjugate of 3-sulfanyl-4-methylpentan-1-ol. It's found in hops and acts as a precursor to the aroma compound 3-sulfanyl-4-methylpentan-1-ol during the brewing process. []
Relevance: This compound is formed by the conjugation of glutathione with 3-sulfanyl-4-methylpentan-1-ol, which, as established earlier, is structurally very similar to 2-Amino-3-methylpentan-1-ol. []
S-3-(1-Hydroxyhexyl)glutathione
Compound Description: Similar to S-3-(4-methyl-1-hydroxypentyl)glutathione, this compound is a glutathione S-conjugate of 3-sulfanylhexan-1-ol. It's also found in hops and serves as a precursor to the volatile thiol, 3-sulfanylhexan-1-ol. []
Relevance: Although not directly derived from a compound structurally identical to 2-Amino-3-methylpentan-1-ol, its presence alongside the related S-3-(4-methyl-1-hydroxypentyl)glutathione in hops suggests a potential for analogous cysteine and glutathione conjugates of 2-Amino-3-methylpentan-1-ol. []
3-Mercapto-2-methylpentan-1-ol
Compound Description: 3-Mercapto-2-methylpentan-1-ol is a key odorant in onions, exhibiting potent aroma properties at very low concentrations. [, ] It contributes to the characteristic onion flavor, [] with a pleasant, meat broth-like note at low concentrations. []
Relevance: This compound shares a significant structural similarity with 2-Amino-3-methylpentan-1-ol. Both compounds have the same carbon backbone and a hydroxyl group at the terminal carbon. The difference lies in the sulfur-containing functional group; 3-Mercapto-2-methylpentan-1-ol has a thiol (-SH) group where 2-Amino-3-methylpentan-1-ol has an amino (-NH2) group. [, ]
3-Mercapto-2-methylpentanal
Compound Description: Identified as an intermediate in the formation pathway of 3-Mercapto-2-methylpentan-1-ol, [] 3-Mercapto-2-methylpentanal is another potent flavor compound. Its presence in raw onions has been confirmed. []
Relevance: This compound is a direct precursor to 3-Mercapto-2-methylpentan-1-ol and thus shares a similar structure. The primary distinction is the presence of an aldehyde group (-CHO) in 3-Mercapto-2-methylpentanal, while 2-Amino-3-methylpentan-1-ol and its analogous thiol derivative, 3-Mercapto-2-methylpentan-1-ol, both possess a terminal hydroxyl group (-CH2OH). []
S-3-(1-Hydroxypentyl)cysteine (Cys-21)
Compound Description: Cys-21 is a cysteine S-conjugate identified in hop samples. []
Relevance: While not directly derived from 2-Amino-3-methylpentan-1-ol, Cys-21 is structurally analogous to potential cysteine conjugates of 2-Amino-3-methylpentan-1-ol. This suggestion stems from the shared presence of Cys-21 and related compounds, like S-3-(4-methyl-1-hydroxypentyl)cysteine, in hops. []
S-3-(1-Hydroxylpentyl)glutathione (G-21)
Compound Description: G-21 is a glutathione S-conjugate identified in various hop varieties. []
Relevance: Although not a direct derivative of 2-Amino-3-methylpentan-1-ol, G-21’s identification, along with the structurally similar S-3-(4-methyl-1-hydroxypentyl)glutathione in hops, indicates the possibility of 2-Amino-3-methylpentan-1-ol forming comparable cysteine and glutathione conjugates. []
3-Sulfanylpentan-1-ol (21)
Compound Description: 3-Sulfanylpentan-1-ol is a volatile thiol found in hop samples. []
Relevance: Though not a direct analog of 2-Amino-3-methylpentan-1-ol, 3-Sulfanylpentan-1-ol's existence alongside structurally similar compounds, like 3-sulfanyl-4-methylpentan-1-ol in hops, suggests that 2-Amino-3-methylpentan-1-ol might have related analogs within this chemical space. []
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